molecular formula C22H23N3O4 B3875769 3-(4-Benzoylpiperazin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

3-(4-Benzoylpiperazin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B3875769
M. Wt: 393.4 g/mol
InChI Key: AHLJCCOOKDPERO-UHFFFAOYSA-N
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Description

3-(4-Benzoylpiperazin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzoylpiperazin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation using benzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrrolidine Ring: This step involves cyclization reactions, often using a suitable diester or diketone precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as an analgesic or antipsychotic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Benzoylpiperazin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. These interactions can modulate the activity of these targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzylpiperazin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
  • 3-(4-Phenylpiperazin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

Uniqueness

The unique structural features of 3-(4-Benzoylpiperazin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione, such as the presence of the benzoyl group and the specific substitution pattern on the pyrrolidine ring, may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

3-(4-benzoylpiperazin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-29-18-9-5-8-17(14-18)25-20(26)15-19(22(25)28)23-10-12-24(13-11-23)21(27)16-6-3-2-4-7-16/h2-9,14,19H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLJCCOOKDPERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Benzoylpiperazin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
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3-(4-Benzoylpiperazin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
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3-(4-Benzoylpiperazin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
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3-(4-Benzoylpiperazin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-(4-Benzoylpiperazin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(4-Benzoylpiperazin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

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